4-nitro-3-propyl-1H-pyrazole
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Overview
Description
4-nitro-3-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The compound is further substituted with a nitro group at position 4 and a propyl group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It is known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can influence their reactivity . This could potentially lead to changes in the compound’s interaction with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
4-Nitro-3-propyl-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Cellular Effects
Pyrazole derivatives have been reported to exhibit anticancer activities against various cancer cell lines .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-propyl-1H-pyrazole typically involves the nitration of 3-propyl-1H-pyrazole. One common method includes the reaction of 3-propyl-1H-pyrazole with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours. The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-3-propyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.
Scientific Research Applications
4-nitro-3-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure with an additional carboxylic acid group.
3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure with methyl groups instead of a propyl group.
4-nitro-1H-pyrazole: Lacks the propyl group, making it less lipophilic.
Uniqueness
4-nitro-3-propyl-1H-pyrazole is unique due to the presence of both a nitro group and a propyl group, which confer specific chemical and biological properties. The nitro group is known for its electron-withdrawing effects, which can influence the reactivity of the compound, while the propyl group can affect its solubility and interaction with biological membranes .
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMMELNDXKJOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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